1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentanecarboxamide
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Overview
Description
1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide is a synthetic organic compound It is characterized by the presence of a chlorophenyl group, a benzodioxin ring, and a cyclopentane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Introduction of the Chlorophenyl Group: This step may involve the use of chlorobenzene derivatives in a Friedel-Crafts acylation reaction.
Formation of the Cyclopentane Carboxamide: This can be synthesized by reacting cyclopentanone with amines and carboxylic acid derivatives under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Could be used in the development of new materials or as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclohexane-1-carboxamide: Similar structure with a cyclohexane ring instead of cyclopentane.
1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxylic acid: Carboxylic acid derivative instead of carboxamide.
Uniqueness
1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C20H20ClNO3 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C20H20ClNO3/c21-15-5-3-14(4-6-15)20(9-1-2-10-20)19(23)22-16-7-8-17-18(13-16)25-12-11-24-17/h3-8,13H,1-2,9-12H2,(H,22,23) |
InChI Key |
KHDXETKWYNHWOO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
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